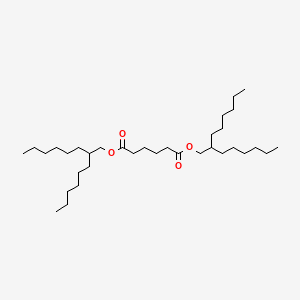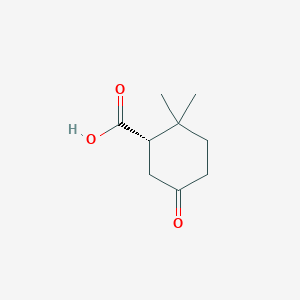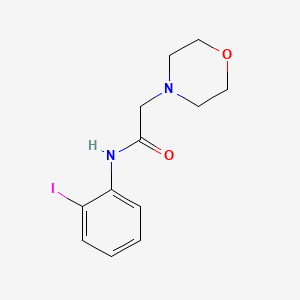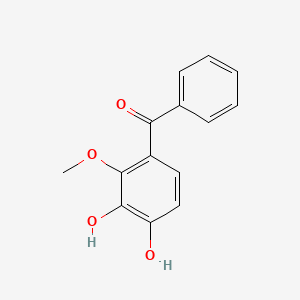
1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C24H19NO3 and a molecular weight of 369.41 g/mol . This compound features a pyrene moiety attached to a pyrrolidine-2,5-dione structure via a butanoyl linker. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione typically involves the following steps :
Starting Materials: Pyrene, butanoyl chloride, and pyrrolidine-2,5-dione.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Synthetic Route:
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including :
Oxidation: The pyrene moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrenequinone derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoyl group can be replaced with other functional groups using reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include pyrenequinone derivatives, reduced pyrene derivatives, and substituted pyrene derivatives.
Aplicaciones Científicas De Investigación
1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione has several scientific research applications :
Chemistry: The compound is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: It is employed in biological studies to track and visualize cellular processes, as the pyrene moiety can be used as a fluorescent tag.
Medicine: The compound is investigated for its potential use in drug delivery systems, where its fluorescence can help monitor the distribution and release of drugs.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione involves its interaction with various molecular targets :
Fluorescence: The pyrene moiety absorbs light and emits fluorescence, which can be used to track the compound in various environments.
Molecular Targets: The compound can bind to specific proteins or nucleic acids, allowing it to be used as a probe in biochemical assays.
Pathways Involved: The fluorescence properties of the compound enable it to be used in imaging techniques to study cellular pathways and processes.
Comparación Con Compuestos Similares
1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione can be compared with other similar compounds :
Similar Compounds:
Uniqueness: The presence of the pyrene moiety in this compound imparts unique fluorescence properties, making it particularly useful in applications requiring fluorescent tagging and imaging.
Propiedades
Número CAS |
192432-85-2 |
|---|---|
Fórmula molecular |
C24H19NO3 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
1-(4-pyren-1-ylbutanoyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H19NO3/c26-20(25-21(27)13-14-22(25)28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2 |
Clave InChI |
XYJNTRZBYNRQEP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)C(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)

![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)




![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)

![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)




